3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride
Overview
Description
“3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride” is a chemical compound with the CAS Number: 1706430-16-1 . It has a molecular weight of 254.66 and its IUPAC name is 3-((2,2,2-trifluoroethyl)thio)benzoyl chloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6ClF3OS . The InChI code for this compound is 1S/C9H6ClF3OS/c10-8(14)6-2-1-3-7(4-6)15-5-9(11,12)13/h1-4H,5H2 .Scientific Research Applications
Synthesis Techniques
A synthesis method for 3,5-bis(trifluoromethyl)benzoyl chloride, which shares structural similarities with the compound of interest, involves bromination, carboxylation, and chlorination. This technique demonstrates the compound's role as a valuable intermediate in drug development due to its economic value and the efficiency of the synthesis process (Zhou Xiao-rui, 2006).
Catalysis and Reaction Mechanisms
The use of metal triflates in Friedel–Crafts acylation reactions, which are key to aromatic electrophilic substitution, showcases the compound's significance in facilitating efficient synthesis processes. This method allows for high conversion rates and regioselectivity, underscoring the compound's utility in organic synthesis (J. Ross, Jianliang Xiao, 2002).
Advanced Organic Synthesis
Research on the synthesis of trifluoromethylated sultones using a copper photoredox catalyst from alkenols illustrates the compound's potential in creating structurally complex and functionally diverse organic molecules. These fluorinated sultones are highlighted for their applications in drug synthesis and as electrolyte additives (Thomas Rawner et al., 2016).
Novel Synthesis Routes
A facile route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been developed, demonstrating the compound's versatility in organic synthesis. This process, facilitated by trifluoromethanesulfanylamide and BiCl3, exhibits broad functional group tolerance, which is crucial for the development of new organic materials and pharmaceuticals (J. Sheng, C. Fan, Jie Wu, 2014).
Pharmaceutical Applications
The creation of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles using a copper-catalyzed cyclization approach signifies the compound's importance in pharmaceutical research. These molecules exhibit significant biological activity, underscoring the potential for developing antiviral and anticancer drugs (S. López et al., 2017).
Material Science and Treatment Technologies
The synthesis of novel sulfonated thin-film composite nanofiltration membranes, which improve water flux for dye solution treatments, illustrates the compound's application in environmental science and engineering. This research highlights the potential for using such compounds in the development of advanced materials for water purification and treatment (Yang Liu et al., 2012).
Safety and Hazards
While specific safety and hazard information for “3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride” was not found, it’s important to handle all chemicals with care. Proper personal protective equipment should be worn, and adequate ventilation should be ensured . Direct contact with the skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-8(14)6-2-1-3-7(4-6)15-5-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNJYVSXFBKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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